molecular formula C8H12NO4- B1259891 6-Acetamido-2-oxohexanoate

6-Acetamido-2-oxohexanoate

Cat. No.: B1259891
M. Wt: 186.18 g/mol
InChI Key: NGCXIFFZXAZRAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetamido-2-oxohexanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 6-acetamido-2-oxohexanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 6-acetamido-2-oxohexanoic acid.

Scientific Research Applications

Structural Analysis and Molecular Packing

6-Acetamido-2-oxohexanoate has been a subject of study in the field of chemical crystallography. Research focused on the racemic and enantiomeric crystals of ethyl 2-acetamido-2-carboxy-5-oxohexanoate, revealing details about their molecular packing, hydrogen bonding patterns, and variations in crystal structures (Osborne et al., 2000).

Tumor-Targeted Drug Delivery

In the field of medicinal chemistry, this compound derivatives have been utilized in the development of tumor-targeted prodrugs. One such example is the synthesis of a prodrug designed to target and activate in tumor cells, enhancing the delivery of cancer therapeutics while minimizing toxicity to normal tissues (Tenora et al., 2019).

Synthesis of Tetrahydrobenzothiazole

The compound has been used in a one-step synthesis method for 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole. This method offers simplicity, easy control of craft conditions, and high product yield, which is significant in organic synthesis and pharmaceutical research (Yin Xian-qing, 2006).

Oxidation Studies

Studies in organic chemistry have explored the oxidation of cyclohexanone in the presence of heteropolyanions, yielding products like 6-oxoheptanoic acid and adipic acid, demonstrating the versatility of this compound in various oxidation reactions (Atlamsani et al., 1993).

Oxidative Reactions in Synthetic Chemistry

The compound has also been used in the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which is a stoichiometric oxidation reagent. This demonstrates its utility in various oxidative reactions, including alcohol to carbonyl conversions and oxidative cleavage of benzyl ethers (Mercadante et al., 2013).

Prodrug Development for Cancer Therapy

Another application is in designing prodrugs for cancer therapy. For instance, the development of a prodrug of 6-diazo-5-oxo-l-norleucine (DON) that provides selective tumor exposure, highlighting the potential of this compound in targeted cancer treatment (Gao et al., 2021).

Crystal Structure Analysis

The crystal structure of derivatives of this compound, such as 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene, has been determined, providing insights into molecular conformation and intramolecular hydrogen bonding (Handal et al., 1982).

Synthesis of Diverse Aminosugars

The compound is instrumental in the synthesis of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose, indicating its significance in the field of carbohydrate chemistry (Cai et al., 2009).

Properties

Molecular Formula

C8H12NO4-

Molecular Weight

186.18 g/mol

IUPAC Name

6-acetamido-2-oxohexanoate

InChI

InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)/p-1

InChI Key

NGCXIFFZXAZRAF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCCCC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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